![molecular formula C20H23NO4 B2636182 Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate CAS No. 1872254-46-0](/img/structure/B2636182.png)
Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate
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Description
Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate, also known as JNJ-42165279, is a novel compound that has been developed for potential use in the treatment of various diseases. It has shown promising results in preclinical studies, and further research is underway to determine its efficacy and safety.
Scientific Research Applications
Crystal Structure Studies
Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate and its derivatives have been studied for their crystal and molecular structures. For instance, Kaur et al. (2012) examined the crystal and molecular structures of related compounds using single crystal X-ray diffraction, highlighting their potential in activated unsaturated systems for conjugated addition reactions, which exhibit various biological activities (Kaur et al., 2012).
Synthesis of Complex Compounds
The compound has been used in complex synthesis processes. Yates et al. (1993) described its use in the synthesis of (±)-coronafacic acid through a series of reactions, demonstrating its versatility in organic synthesis (Yates et al., 1993).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) explored the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives, assessing their in vitro antimicrobial and antioxidant activities. Their findings underline the compound's potential in the development of new pharmaceutical agents (Raghavendra et al., 2016).
Disease-Modifying Antirheumatic Drugs
The metabolites of related compounds have been studied for their pharmacological properties. Baba et al. (1998) synthesized and evaluated the metabolites of a related compound, noting its anti-inflammatory effects in an animal model, indicating its potential in developing new antirheumatic drugs (Baba et al., 1998).
Corrosion Inhibition Studies
Saranya et al. (2020) researched pyran derivatives, including ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, for their ability to mitigate corrosion in mild steel, revealing the potential of these compounds in industrial applications (Saranya et al., 2020).
properties
IUPAC Name |
ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-25-19(22)18-20(23,15-7-5-4-6-8-15)13-14-21(18)16-9-11-17(24-2)12-10-16/h4-12,18,23H,3,13-14H2,1-2H3/t18-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBGFUJFJGVMF-QUCCMNQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1C2=CC=C(C=C2)OC)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@](CCN1C2=CC=C(C=C2)OC)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate |
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